Methyl 4-(oct-1-yne-1-sulfonyl)benzoate
Description
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is a methyl benzoate derivative functionalized at the para position with an oct-1-yne-1-sulfonyl group. The sulfonyl moiety is a strong electron-withdrawing group, influencing the compound’s electronic properties, solubility, and reactivity. This compound may serve as an intermediate in organic synthesis or as a scaffold for drug discovery, leveraging the alkyne’s capacity for click chemistry or the sulfonyl group’s role in hydrogen-bonding interactions .
Properties
CAS No. |
648436-57-1 |
|---|---|
Molecular Formula |
C16H20O4S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
methyl 4-oct-1-ynylsulfonylbenzoate |
InChI |
InChI=1S/C16H20O4S/c1-3-4-5-6-7-8-13-21(18,19)15-11-9-14(10-12-15)16(17)20-2/h9-12H,3-7H2,1-2H3 |
InChI Key |
CDVYIMCCHYSKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromomethylbenzoate and oct-1-yne.
Formation of Sulfonyl Group: The oct-1-yne is reacted with a sulfonyl chloride to form the oct-1-yne-1-sulfonyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-bromomethylbenzoate under palladium-catalyzed conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Addition Reactions: The triple bond in the oct-1-yne chain can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂) and acids (H₂SO₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include halogenated derivatives of the benzene ring.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include alkanes or alkenes from the reduction of the triple bond.
Scientific Research Applications
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the triple bond in the oct-1-yne chain can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in biochemical research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Quinoline Benzoate Derivatives (C1–C7)
describes methyl benzoate derivatives (C1–C7) with a piperazine linker connected to substituted phenylquinoline-4-carbonyl groups. Key comparisons include:
The alkyne-sulfonyl group in the target compound contrasts with the piperazine-quinoline moieties in C1–C5. While C1–C7 exhibit modular substitution (e.g., halogens, methoxy), their biological activity likely stems from quinoline’s planar aromatic system, unlike the alkyne-driven reactivity of the target compound .
Sulfonamide-Based Analog ()
The sulfonamide compound 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (C₁₆H₁₄ClN₃O₂S) shares a sulfonyl group but differs in structure and function:
The target compound’s ester and alkyne groups suggest divergent reactivity compared to the sulfonamide’s hydrogen-bonding capacity and pyrazole-mediated pharmacophore interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Data (Representative Examples)
| Compound | ¹H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|
| C1 () | 8.90 (s, 1H, quinoline H) | [M+H]⁺ 567.2341 |
| C4 () | 8.85 (d, J=8.4 Hz, 2H) | [M+H]⁺ 581.2198 |
| C₁₆H₁₄ClN₃O₂S () | Not provided | Not provided |
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